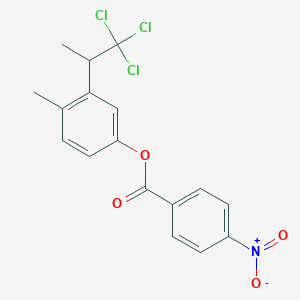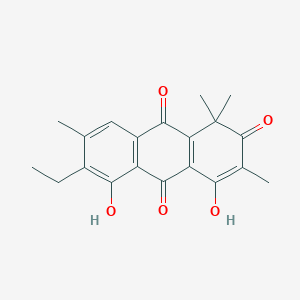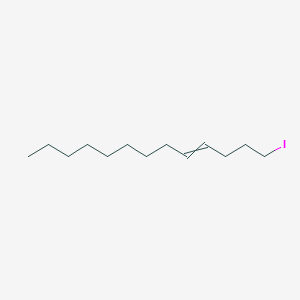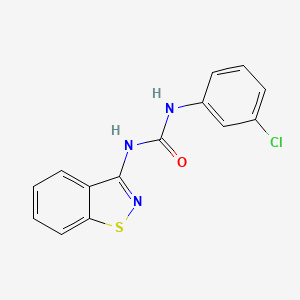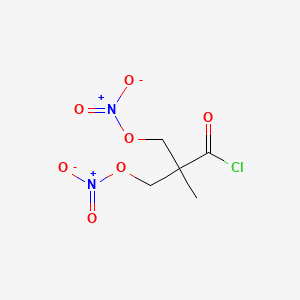
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate is an organic compound with a complex structure It is characterized by the presence of a chlorocarbonyl group and two nitrate groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate typically involves the reaction of 2-methylpropane-1,3-diol with chlorocarbonyl chloride and nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Formation of Intermediate: The reaction of 2-methylpropane-1,3-diol with chlorocarbonyl chloride forms an intermediate compound.
Nitration: The intermediate is then treated with nitric acid to introduce the nitrate groups, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrate groups to other functional groups.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the following pathways:
Activation of Enzymes: The nitrate groups can participate in redox reactions, leading to the activation or inhibition of specific enzymes.
Binding to Receptors: The chlorocarbonyl group can form covalent bonds with receptor sites, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate: Unique due to the presence of both chlorocarbonyl and nitrate groups.
Isosorbide dinitrate: A related compound used in medicine for its vasodilatory effects.
Nitroglycerin: Another nitrate-containing compound with similar applications in medicine and industry.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
104963-56-6 |
|---|---|
Molekularformel |
C5H7ClN2O7 |
Molekulargewicht |
242.57 g/mol |
IUPAC-Name |
[3-chloro-2-methyl-2-(nitrooxymethyl)-3-oxopropyl] nitrate |
InChI |
InChI=1S/C5H7ClN2O7/c1-5(4(6)9,2-14-7(10)11)3-15-8(12)13/h2-3H2,1H3 |
InChI-Schlüssel |
CBMQMHRVHTVYSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO[N+](=O)[O-])(CO[N+](=O)[O-])C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


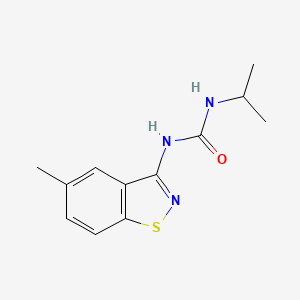
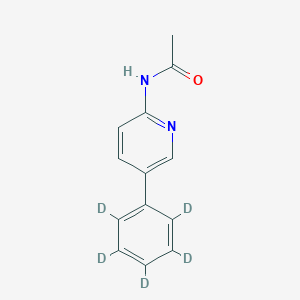
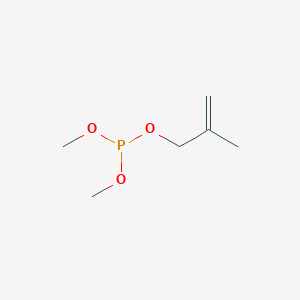
![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)](/img/structure/B14343461.png)
![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
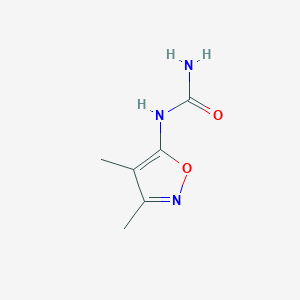
![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)
